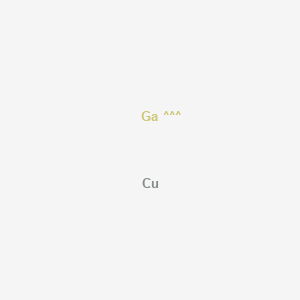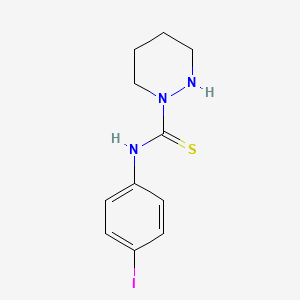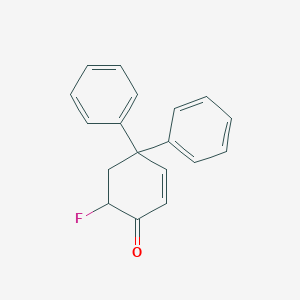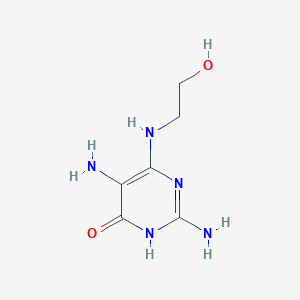
Copper;gallium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper-gallium compounds are intermetallic compounds formed by the combination of copper and gallium. These compounds exhibit unique properties due to the interaction between the two metals, making them valuable in various scientific and industrial applications. Copper-gallium compounds are known for their excellent electrical conductivity, thermal stability, and resistance to corrosion.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper-gallium compounds can be synthesized through various methods, including solid-state reactions, mechanochemical synthesis, and electrodeposition. One common method involves the reaction of copper powder with liquid gallium at elevated temperatures. The reaction typically occurs in an inert atmosphere to prevent oxidation. The resulting intermetallic compound, such as CuGa2, is formed through diffusion processes .
Industrial Production Methods
In industrial settings, copper-gallium compounds are often produced using high-energy ball milling techniques. This method involves the mechanical alloying of copper and gallium powders in a planetary ball mill under an inert atmosphere. The process results in the formation of fine intermetallic particles with uniform composition .
Chemical Reactions Analysis
Types of Reactions
Copper-gallium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of copper and gallium, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Copper-gallium compounds can be oxidized using oxygen or air at elevated temperatures, resulting in the formation of copper oxide and gallium oxide.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or carbon monoxide, leading to the formation of metallic copper and gallium.
Substitution: Substitution reactions involve the replacement of one element in the compound with another.
Major Products Formed
The major products formed from these reactions include copper oxide, gallium oxide, copper halides, and gallium halides. These products have various applications in electronics, catalysis, and materials science .
Scientific Research Applications
Copper-gallium compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Chemistry: Copper-gallium compounds are used as catalysts in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: In biological research, copper-gallium compounds are studied for their antimicrobial properties.
Medicine: Copper-gallium compounds are investigated for their potential use in medical devices and implants.
Industry: In the industrial sector, copper-gallium compounds are used in the production of high-performance alloys and electronic components.
Mechanism of Action
The mechanism of action of copper-gallium compounds involves the interaction of copper and gallium ions with various molecular targets. In antimicrobial applications, copper ions disrupt the cell membranes of bacteria, leading to cell death. Gallium ions mimic iron ions and interfere with bacterial metabolism, further enhancing the antimicrobial effect .
In catalytic applications, copper-gallium compounds facilitate the transfer of electrons and protons, promoting the desired chemical reactions. The unique electronic structure of these compounds allows them to act as efficient catalysts in various processes .
Comparison with Similar Compounds
Copper-gallium compounds can be compared with other intermetallic compounds, such as copper-indium and copper-tin compounds. While all these compounds exhibit good electrical conductivity and thermal stability, copper-gallium compounds are unique in their combination of high corrosion resistance and antimicrobial properties .
Similar Compounds
Copper-Indium Compounds: Known for their use in photovoltaic applications, copper-indium compounds have excellent electrical properties but lower antimicrobial activity compared to copper-gallium compounds.
Copper-Tin Compounds: These compounds are widely used in soldering applications due to their low melting points and good mechanical properties.
Properties
Molecular Formula |
CuGa |
|---|---|
Molecular Weight |
133.27 g/mol |
IUPAC Name |
copper;gallium |
InChI |
InChI=1S/Cu.Ga |
InChI Key |
CDZGJSREWGPJMG-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Ga] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[4-(4-Aminophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14561537.png)

![2,7-Bis[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14561553.png)

![1,1'-{Peroxybis[(ethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14561565.png)
![{3-[Di(butan-2-yl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14561569.png)




![1-(3-Ethylphenyl)bicyclo[2.2.1]heptane](/img/structure/B14561607.png)
